molecular formula C14H22N4O2 B2640056 N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-69-1

N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

货号: B2640056
CAS 编号: 1428366-69-1
分子量: 278.356
InChI 键: FCZLLVUPVNAONM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial therapies and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant research findings.

The compound is synthesized through a multi-step process involving the reaction of various precursors. A notable synthesis method involves the use of pyrrolidine derivatives and oxazine frameworks, which contribute to its biological activity. The molecular formula for this compound is C15H21N3OC_{15}H_{21}N_{3}O, indicating a complex structure that may influence its interaction with biological targets.

Antimalarial Activity

One of the most promising aspects of this compound is its activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that this compound exhibits potent inhibitory effects on PfG6PD (glucose-6-phosphate dehydrogenase), an enzyme crucial for the survival of the malaria parasite.

Key Findings:

  • Inhibitory Concentration (IC50): The compound shows an IC50 value of approximately 889 nM against PfG6PD, indicating strong potency. In cell culture studies against P. falciparum, it displays an IC50 in the low micromolar range (around 2.6 μM) .
  • Selectivity: It has been noted for its selectivity towards the PfG6PD isoform over human G6PD, which is critical for minimizing side effects in potential therapeutic applications .

Enzyme Inhibition

The compound also demonstrates inhibitory effects on other enzymes relevant to various biological pathways:

  • Kinetic Studies: The kinetic parameters assessed in studies reveal that the compound acts as a competitive inhibitor for certain enzyme targets, showcasing its potential as a lead candidate for drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimalarial Efficacy: A study highlighted the optimization of related compounds leading to enhanced antimalarial activity through structural modifications. The findings suggest that specific substitutions on the pyrazolo[5,1-b][1,3]oxazine framework can significantly improve potency against P. falciparum .
  • Structure-Activity Relationship (SAR): Investigations into SAR have identified key structural features that contribute to the biological activity of this class of compounds. For example, modifications in the ethylpyrrolidine moiety have been shown to alter binding affinity and selectivity towards target enzymes .

Data Summary

The following table summarizes key biological activities and IC50 values associated with this compound:

Biological Activity Target IC50 (μM) Notes
Inhibition of PfG6PDPlasmodium falciparum0.889Selective over human G6PD
Antimalarial ActivityP. falciparum2.6Effective in cell culture
Enzyme InhibitionVarious enzymesVariesCompetitive inhibition observed

科学研究应用

Antimalarial Activity

One of the notable applications of this compound is its role as an inhibitor of the enzyme glucose-6-phosphate dehydrogenase (G6PD) in Plasmodium falciparum, the causative agent of malaria. A study highlighted that a related compound demonstrated selective inhibition of PfG6PD with an IC50 value of 889 nM, indicating strong potential for antimalarial drug development. This compound exhibited micromolar potency against P. falciparum in culture, suggesting that it could lead to new therapeutic strategies against malaria by targeting the pentose phosphate pathway essential for the parasite's survival .

Inhibition of Cyclooxygenase Enzymes

Research indicates that pyrazole derivatives, including those similar to N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, have shown promise as selective inhibitors of cyclooxygenase (COX) enzymes. These compounds are being investigated for their anti-inflammatory properties. For instance, certain derivatives exhibited significant COX-II inhibitory activity with low IC50 values, suggesting their potential use in treating inflammatory conditions without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on pyrazolo derivatives have provided insights into how modifications can enhance biological activity. For example, alterations in substituents on the pyrazole ring have been linked to improved selectivity and potency against specific targets like COX enzymes and G6PD. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy while minimizing side effects .

Potential as a Therapeutic Agent

Given its diverse biological activities, this compound may serve as a scaffold for developing new drugs targeting various diseases. Its ability to inhibit key metabolic pathways in pathogens like P. falciparum positions it as a candidate for further exploration in antimalarial therapy. Additionally, its anti-inflammatory properties could be leveraged in treating conditions such as arthritis or other inflammatory disorders .

属性

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-2-17-6-3-5-11(17)9-15-13(19)12-10-16-18-7-4-8-20-14(12)18/h10-11H,2-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZLLVUPVNAONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。